molecular formula C9H7LiO3S B13458676 Lithium(1+) 2-methyl-1-benzofuran-3-sulfinate

Lithium(1+) 2-methyl-1-benzofuran-3-sulfinate

Cat. No.: B13458676
M. Wt: 202.2 g/mol
InChI Key: GDISHTPXZZQIQY-UHFFFAOYSA-M
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Description

Lithium(1+) ion 2-methyl-1-benzofuran-3-sulfinate is a chemical compound that combines the properties of lithium ions with the structural features of benzofuran and sulfinate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 2-methyl-1-benzofuran-3-sulfinate typically involves the reaction of 2-methyl-1-benzofuran-3-sulfinic acid with lithium hydroxide or lithium carbonate. The reaction is carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of lithium(1+) ion 2-methyl-1-benzofuran-3-sulfinate may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps such as purification, crystallization, and drying to obtain the compound in a pure and stable form.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 2-methyl-1-benzofuran-3-sulfinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonate derivatives.

    Reduction: Reduction reactions can convert the sulfinate group to a thiol or sulfide.

    Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include sulfonate derivatives, thiols, sulfides, and various substituted benzofuran compounds.

Scientific Research Applications

Lithium(1+) ion 2-methyl-1-benzofuran-3-sulfinate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of lithium(1+) ion 2-methyl-1-benzofuran-3-sulfinate involves its interaction with molecular targets and pathways. The compound may exert its effects by modulating enzyme activities, altering cellular signaling pathways, and interacting with specific receptors. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Lithium(1+) ion 6-methyl-1,3-benzothiazole-2-sulfinate
  • Lithium(1+) ion 2-methyl-1,3-thiazole-4-sulfinate

Uniqueness

Lithium(1+) ion 2-methyl-1-benzofuran-3-sulfinate is unique due to its specific structural features, which combine the properties of lithium ions, benzofuran, and sulfinate groups

Properties

Molecular Formula

C9H7LiO3S

Molecular Weight

202.2 g/mol

IUPAC Name

lithium;2-methyl-1-benzofuran-3-sulfinate

InChI

InChI=1S/C9H8O3S.Li/c1-6-9(13(10)11)7-4-2-3-5-8(7)12-6;/h2-5H,1H3,(H,10,11);/q;+1/p-1

InChI Key

GDISHTPXZZQIQY-UHFFFAOYSA-M

Canonical SMILES

[Li+].CC1=C(C2=CC=CC=C2O1)S(=O)[O-]

Origin of Product

United States

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